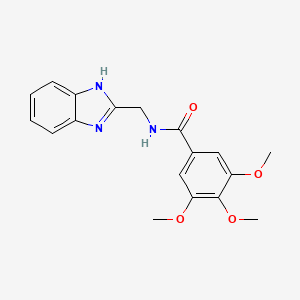
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxy groups attached to a tetrafluorobenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene typically involves the reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxy groups.
Aplicaciones Científicas De Investigación
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The phenoxy groups can engage in π-π interactions with aromatic systems, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3,4-dimethylphenoxy)benzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,4-Diphenoxy-2,3,5,6-tetrafluorobenzene: Similar structure but without the methyl groups on the phenoxy rings.
1,4-Bis(4-methylphenoxy)-2,3,5,6-tetrafluorobenzene: Similar but with methyl groups in different positions.
Uniqueness
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is unique due to the combination of its tetrafluorobenzene core and the specific positioning of the 3,4-dimethylphenoxy groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
65247-01-0 |
|---|---|
Fórmula molecular |
C22H18F4O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1,4-bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C22H18F4O2/c1-11-5-7-15(9-13(11)3)27-21-17(23)19(25)22(20(26)18(21)24)28-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
Clave InChI |
KKEGNKCNXUANMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)C)C)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester](/img/structure/B11697578.png)


![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)

![(5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697605.png)
![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11697613.png)

![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
![Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)
